1-(3-methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC13453805
Molecular Formula: C16H16ClN5O
Molecular Weight: 329.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16ClN5O |
|---|---|
| Molecular Weight | 329.78 g/mol |
| IUPAC Name | 6-chloro-N-cyclopropyl-1-[(3-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H16ClN5O/c1-23-12-4-2-3-10(7-12)9-22-15-13(8-18-22)14(19-11-5-6-11)20-16(17)21-15/h2-4,7-8,11H,5-6,9H2,1H3,(H,19,20,21) |
| Standard InChI Key | FRPMEEVXRXQUDU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2C3=NC(=NC(=C3C=N2)NC4CC4)Cl |
| Canonical SMILES | COC1=CC=CC(=C1)CN2C3=NC(=NC(=C3C=N2)NC4CC4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s systematic IUPAC name is 6-chloro-N-cyclopropyl-1-[(3-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine, with the molecular formula C₁₆H₁₆ClN₅O. Key structural components include:
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A pyrazolo[3,4-d]pyrimidine core, which mimics purine bases, enabling competitive binding to kinase ATP pockets .
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A 3-methoxybenzyl group at position 1, enhancing lipophilicity and membrane permeability .
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A chlorine atom at position 6, which improves target selectivity and metabolic stability .
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A cyclopropylamine moiety at position 4, contributing to conformational rigidity and binding affinity .
Table 1: Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step process involving:
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Nucleophilic Substitution: Reacting 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate in dimethylacetamide (DMA) at 100°C for 10 hours .
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Deprotection: Removing the tert-butyl group under acidic conditions to yield the final product.
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Purification: Column chromatography or recrystallization to achieve >95% purity .
Key challenges include optimizing reaction yields (reported 26.9–78%) and minimizing byproducts such as dehalogenated derivatives .
Structural Modifications
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Cyclopropylamine vs. Aliphatic Amines: The cyclopropyl group enhances kinase selectivity compared to bulkier substituents .
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Methoxy Position: The 3-methoxybenzyl group improves pharmacokinetic profiles over 4-methoxy analogs .
Biological Activity and Mechanisms
Kinase Inhibition
The compound inhibits wild-type EGFR (IC₅₀ = 0.016 µM) and mutant EGFR (T790M) (IC₅₀ = 0.236 µM), surpassing first-generation inhibitors like gefitinib in resistance models . Its mechanism involves:
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Competitive binding to the ATP pocket, stabilizing the kinase in an inactive conformation .
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Inducing apoptosis via BAX/Bcl-2 ratio elevation (8.8-fold increase) .
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Cell cycle arrest at S and G2/M phases in A549 lung cancer cells .
Anti-Proliferative Effects
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HCT-116 Cells: IC₅₀ = 19.56 µM .
Comparatively, it exhibits 3–5× greater potency than reference compounds like erlotinib in EGFR-driven models .
Applications in Drug Development
Oncology
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Non-Small Cell Lung Cancer (NSCLC): Overcomes T790M-mediated resistance in EGFR-mutant tumors .
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Colorectal Cancer: Synergizes with 5-fluorouracil to reduce HCT-116 viability by 62% .
Inflammatory Diseases
Challenges and Future Directions
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Solubility Optimization: Prodrug formulations (e.g., phosphate esters) are under investigation to enhance bioavailability .
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Selectivity Profiling: Reducing off-target effects on VEGFR2 and PDGFRβ remains a priority .
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Combination Therapies: Preclinical studies with checkpoint inhibitors (e.g., anti-PD-1) show additive effects in immunocompetent models .
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